An In-depth Technical Guide to 3-(4-Chlorophenyl)pyrrolidin-3-ol: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(4-Chlorophenyl)pyrrolidin-3-ol: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4-Chlorophenyl)pyrrolidin-3-ol. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages data from closely related analogs and established principles of organic chemistry and medicinal chemistry to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a cornerstone of many biologically active molecules, both natural and synthetic. Its saturated, five-membered heterocyclic structure provides a versatile scaffold in medicinal chemistry, offering a three-dimensional architecture that can be strategically functionalized to interact with biological targets. The introduction of an aryl group and a hydroxyl moiety at the 3-position, as in 3-(4-Chlorophenyl)pyrrolidin-3-ol, creates a chiral center and introduces functionalities that can significantly influence the molecule's pharmacological profile.
This guide will delve into the anticipated physicochemical properties, a plausible synthetic route, methods for analytical characterization, potential applications in drug discovery, and essential safety considerations for 3-(4-Chlorophenyl)pyrrolidin-3-ol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H14ClNO | PubChem[1] |
| Molecular Weight | 211.69 g/mol | PubChem[1] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 211.076392 Da | PubChem[1] |
It is important to note that these are computed properties for a methylated analog and should be considered as estimations for 3-(4-Chlorophenyl)pyrrolidin-3-ol.
Synthesis of 3-(4-Chlorophenyl)pyrrolidin-3-ol
A plausible and efficient method for the synthesis of 3-(4-Chlorophenyl)pyrrolidin-3-ol involves a multi-step process starting from readily available commercial reagents. The general strategy is based on the well-established Dieckmann condensation to form the pyrrolidinone ring, followed by the addition of an organometallic reagent to introduce the aryl group and create the tertiary alcohol.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-(4-Chlorophenyl)pyrrolidin-3-ol.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Michael Addition
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To a solution of N-benzylglycine ethyl ester in a suitable solvent such as ethanol, add a catalytic amount of a base like sodium ethoxide.
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Slowly add ethyl acrylate to the reaction mixture at room temperature.
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Stir the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Work up the reaction by neutralizing the base and extracting the product with an organic solvent.
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Purify the resulting Michael adduct by column chromatography.
Step 2: Dieckmann Condensation
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Dissolve the purified Michael adduct in an anhydrous solvent like toluene.
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Add a strong base, such as sodium ethoxide, and heat the mixture to reflux.
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The intramolecular cyclization will result in the formation of the β-keto ester, 3-Oxo-1-(phenylmethyl)-4-pyrrolidinecarboxylic acid ethyl ester.
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Monitor the reaction by TLC. Upon completion, cool the reaction and quench with a weak acid.
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Extract the product and purify by column chromatography.
Step 3: Decarboxylation
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Hydrolyze the β-keto ester by heating with an aqueous acid (e.g., HCl).
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The resulting β-keto acid will readily undergo decarboxylation upon heating to yield 1-Benzylpyrrolidin-3-one.
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Neutralize the reaction mixture and extract the product.
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Purify the ketone by distillation or column chromatography.
Step 4: Grignard Reaction
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Prepare the Grignard reagent, 4-chlorophenylmagnesium bromide, from 1-bromo-4-chlorobenzene and magnesium turnings in anhydrous diethyl ether or THF.
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Add a solution of 1-Benzylpyrrolidin-3-one in the same anhydrous solvent to the Grignard reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the product, 3-(4-Chlorophenyl)-1-benzylpyrrolidin-3-ol, and purify by column chromatography.
Step 5: Debenzylation
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Dissolve the purified product from the previous step in a solvent like ethanol or methanol.
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Add a palladium on carbon (Pd/C) catalyst.
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
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Monitor the reaction by TLC. Once the starting material is consumed, filter off the catalyst.
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Remove the solvent under reduced pressure to obtain the final product, 3-(4-Chlorophenyl)pyrrolidin-3-ol.
Analytical Characterization
The structural confirmation of 3-(4-Chlorophenyl)pyrrolidin-3-ol would rely on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons of the chlorophenyl group, the diastereotopic methylene protons of the pyrrolidine ring, and a broad singlet for the hydroxyl and amine protons (which can be exchanged with D₂O).
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¹³C NMR: Would display distinct signals for the carbon atoms of the chlorophenyl ring, the carbons of the pyrrolidine ring (including the quaternary carbon at the 3-position bearing the hydroxyl and aryl groups), and the methylene carbons.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (a weaker band in the same region), C-H stretches of the aromatic and aliphatic portions, and C-C and C-N bond vibrations. The presence of the chloro-aromatic group would also give rise to specific bands in the fingerprint region.
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Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of a water molecule from the molecular ion and cleavage of the pyrrolidine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be a key diagnostic feature.
Applications in Drug Discovery and Development
The 3-aryl-3-pyrrolidinol scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. The pyrrolidine ring can serve as a versatile template for creating potent and selective ligands for various receptors and enzymes.[2]
Derivatives of 3-(4-Chlorophenyl)pyrrolidin-3-ol could be investigated for a range of therapeutic targets, including:
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Central Nervous System (CNS) Disorders: The pyrrolidine moiety is a common feature in drugs targeting CNS receptors. For instance, certain pyrrolidine derivatives have shown potential as anticonvulsant and antinociceptive agents.[3][4] The lipophilicity imparted by the chlorophenyl group may facilitate blood-brain barrier penetration.
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Oncology: The pyrrolidine scaffold has been incorporated into molecules with anticancer properties.[2]
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Infectious Diseases: Pyrrolidine derivatives have been explored as potential antibacterial, antifungal, and antiviral agents.[2]
The metabolism of related compounds like 3-(p-chlorophenyl)pyrrolidine has been studied, indicating that the pyrrolidine ring can undergo oxidation to form various metabolites.[5] Understanding these metabolic pathways is crucial in the design of drug candidates with favorable pharmacokinetic profiles.
Caption: Hypothetical interaction of 3-(4-Chlorophenyl)pyrrolidin-3-ol with a biological target.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-(4-Chlorophenyl)pyrrolidin-3-ol is not available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical with unknown toxicological properties. General safety guidelines for related pyrrolidine derivatives should be followed.[6][7]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For skin or eye contact, flush with copious amounts of water for at least 15 minutes.
Conclusion
3-(4-Chlorophenyl)pyrrolidin-3-ol is a compound of significant interest for medicinal chemistry and drug discovery due to its embodiment of the privileged 3-aryl-3-pyrrolidinol scaffold. While specific experimental data is currently scarce, this technical guide has provided a comprehensive overview of its anticipated properties, a plausible synthetic route, and potential applications based on the rich chemistry of related compounds. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and similar molecules. As with any novel chemical entity, all experimental work should be conducted with the utmost care and appropriate safety precautions.
References
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PubChem. 3-(4-Chlorophenyl)-5-methylpyrrolidin-3-ol--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
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Guan, Z. B., et al. (2021). Two new pyrrolidine alkaloids from the red alga Acanthophora spicifera. Natural Product Research, 35(21), 3745-3751. [Link]
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Uzar, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249495. [Link]
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Wesołowska, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1579. [Link]
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Smolders, I., et al. (1995). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 38(23), 4637-4645. [Link]
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Angene Chemical. (2021). Safety Data Sheet - 4-(4-Chlorophenyl)pyrrolidin-2-one. [Link]
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- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
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